Cas no 1052632-33-3 (N-[2-(3,4-dimethoxyphenyl)ethyl]-1,3-dimethyl-1H-pyrazole-4-carboxamide)

N-[2-(3,4-dimethoxyphenyl)ethyl]-1,3-dimethyl-1H-pyrazole-4-carboxamide is a synthetic carboxamide derivative featuring a pyrazole core substituted with dimethyl groups and a 3,4-dimethoxyphenethyl moiety. This compound exhibits potential as an intermediate in pharmaceutical and agrochemical research due to its structurally distinct heterocyclic framework, which may confer selective bioactivity. The presence of methoxy and pyrazole groups enhances its solubility and binding affinity in biological systems. Its well-defined molecular architecture allows for precise modifications, making it valuable for structure-activity relationship studies. The compound is characterized by high purity and stability under standard conditions, ensuring reliability in experimental applications.
N-[2-(3,4-dimethoxyphenyl)ethyl]-1,3-dimethyl-1H-pyrazole-4-carboxamide structure
1052632-33-3 structure
Product Name:N-[2-(3,4-dimethoxyphenyl)ethyl]-1,3-dimethyl-1H-pyrazole-4-carboxamide
CAS No:1052632-33-3
MF:C16H21N3O3
MW:303.356243848801
CID:5917153
PubChem ID:19474794
Update Time:2025-06-13

N-[2-(3,4-dimethoxyphenyl)ethyl]-1,3-dimethyl-1H-pyrazole-4-carboxamide Chemical and Physical Properties

Names and Identifiers

    • N-[2-(3,4-dimethoxyphenyl)ethyl]-1,3-dimethyl-1H-pyrazole-4-carboxamide
    • N-[2-(3,4-dimethoxyphenyl)ethyl]-1,3-dimethylpyrazole-4-carboxamide
    • 1052632-33-3
    • SR-01000922049
    • SR-01000922049-1
    • VU0641146-1
    • N-(3,4-dimethoxyphenethyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide
    • AKOS024505680
    • F5302-0118
    • Inchi: 1S/C16H21N3O3/c1-11-13(10-19(2)18-11)16(20)17-8-7-12-5-6-14(21-3)15(9-12)22-4/h5-6,9-10H,7-8H2,1-4H3,(H,17,20)
    • InChI Key: CVHRVJDUITXKPW-UHFFFAOYSA-N
    • SMILES: N1(C)C=C(C(NCCC2=CC=C(OC)C(OC)=C2)=O)C(C)=N1

Computed Properties

  • Exact Mass: 303.15829154g/mol
  • Monoisotopic Mass: 303.15829154g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 6
  • Complexity: 367
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.8
  • Topological Polar Surface Area: 65.4Ų

N-[2-(3,4-dimethoxyphenyl)ethyl]-1,3-dimethyl-1H-pyrazole-4-carboxamide Pricemore >>

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Additional information on N-[2-(3,4-dimethoxyphenyl)ethyl]-1,3-dimethyl-1H-pyrazole-4-carboxamide

Research Brief on N-[2-(3,4-dimethoxyphenyl)ethyl]-1,3-dimethyl-1H-pyrazole-4-carboxamide (CAS: 1052632-33-3): Recent Advances and Applications

N-[2-(3,4-dimethoxyphenyl)ethyl]-1,3-dimethyl-1H-pyrazole-4-carboxamide (CAS: 1052632-33-3) is a synthetic small molecule that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This research brief aims to provide an overview of the latest findings related to this compound, focusing on its pharmacological properties, mechanisms of action, and potential clinical applications.

Recent studies have highlighted the role of N-[2-(3,4-dimethoxyphenyl)ethyl]-1,3-dimethyl-1H-pyrazole-4-carboxamide as a modulator of key signaling pathways, particularly those involved in inflammation and cancer. The compound's unique chemical structure, characterized by a pyrazole core and dimethoxyphenyl moiety, enables it to interact with specific molecular targets, such as kinases and G-protein-coupled receptors (GPCRs). These interactions have been explored in preclinical models, demonstrating promising results in the context of disease modulation.

One of the most notable advancements in the study of this compound is its potential as an anti-inflammatory agent. A 2023 study published in the Journal of Medicinal Chemistry revealed that N-[2-(3,4-dimethoxyphenyl)ethyl]-1,3-dimethyl-1H-pyrazole-4-carboxamide exhibits potent inhibitory effects on the NF-κB pathway, a critical regulator of inflammatory responses. The study utilized in vitro and in vivo models to demonstrate the compound's ability to reduce pro-inflammatory cytokine production and attenuate tissue damage in models of rheumatoid arthritis.

In addition to its anti-inflammatory properties, recent research has also explored the compound's potential in oncology. A preprint article from BioRxiv (2024) reported that N-[2-(3,4-dimethoxyphenyl)ethyl]-1,3-dimethyl-1H-pyrazole-4-carboxamide selectively targets cancer cells with dysregulated PI3K/AKT/mTOR signaling, a hallmark of many malignancies. The study employed high-throughput screening and molecular docking simulations to elucidate the compound's binding affinity for key oncogenic kinases, providing a mechanistic basis for its observed anti-proliferative effects.

Despite these promising findings, challenges remain in the development of N-[2-(3,4-dimethoxyphenyl)ethyl]-1,3-dimethyl-1H-pyrazole-4-carboxamide as a therapeutic agent. Pharmacokinetic studies have indicated that the compound exhibits moderate bioavailability and requires further optimization to enhance its metabolic stability. Current efforts are focused on structural modifications to improve its drug-like properties while retaining its pharmacological activity.

In conclusion, N-[2-(3,4-dimethoxyphenyl)ethyl]-1,3-dimethyl-1H-pyrazole-4-carboxamide (CAS: 1052632-33-3) represents a promising candidate for the treatment of inflammatory and oncological diseases. Ongoing research is expected to further elucidate its mechanisms of action and optimize its therapeutic potential, paving the way for future clinical trials.

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